4-Carboxy-L-phenylalanine
Overview
Description
4-Carboxy-L-phenylalanine is a compound that has been studied for its potential to modify the side chains of amino acids, which can affect the dynamics, stability, and activity of enzymes and other proteins . It has a molecular weight of 209.2 and its IUPAC name is 4-[(2S)-2-amino-2-carboxyethyl]benzoic acid .
Synthesis Analysis
While specific synthesis methods for 4-Carboxy-L-phenylalanine were not found in the search results, a study mentioned the use of isoniazid derivatization combined with LC-MS/MS for the quantification of carboxyl-containing metabolites (CCMs), including phenylalanine . This method significantly improved the detection coverage and sensitivity of CCMs .Molecular Structure Analysis
The InChI code for 4-Carboxy-L-phenylalanine is 1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 .Chemical Reactions Analysis
Studies involving 4-Carboxy-L-phenylalanine aim to understand how modifications to the side chains of amino acids affect the dynamics, stability, and activity of enzymes and other proteins . This compound is also of interest in the design of novel peptides and proteins with altered chemical properties or enhanced biophysical characteristics .Physical And Chemical Properties Analysis
4-Carboxy-L-phenylalanine is an off-white powder . It should be stored at temperatures between 0 - 8°C .Scientific Research Applications
Phenylalanine Production Enhancement : L-Phenylalanine, a precursor to 4-Carboxy-L-phenylalanine, is significant in food and medicinal applications. Research has focused on improving its production through enzyme manipulation in E. coli, which can directly influence the yield of related compounds like 4-Carboxy-L-phenylalanine (Ding et al., 2016).
Opiate Receptor Research : A study using a derivative of phenylalanine, L-carboranylalanine, as a structural probe for the opiate receptor, demonstrates the potential for 4-Carboxy-L-phenylalanine in investigating receptor-ligand interactions (Eberle et al., 1977).
Enzyme Function Studies : Research into the structure and function of human phenylalanine hydroxylase, which is closely related to phenylalanine metabolism, provides insights into the role of terminal amino acids like 4-Carboxy-L-phenylalanine in enzyme function (Knappskog et al., 1996).
Fluorescent Amino Acid Synthesis : The synthesis of novel fluorescent α-amino acids, such as 4-phenanthracen-9-yl-l-phenylalanine, indicates the potential for developing similar fluorescent derivatives of 4-Carboxy-L-phenylalanine for use in cell imaging and biological studies (Gupta et al., 2020).
Signal Transduction Studies : The synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine as a phosphotyrosyl mimetic suggests applications of 4-Carboxy-L-phenylalanine in studying signal transduction pathways (Yao et al., 1999).
Photochemical Studies : Investigations into the photochemical properties of L-phenylalanine and its complexes shed light on the potential for studying the photochemical behavior of related compounds like 4-Carboxy-L-phenylalanine (Lee et al., 2002).
Inhibitors in Enzymatic Pathways : Research into peptide-based tyrosine kinase inhibitors, including those containing 4-carboxy-L-phenylalanine, highlights its potential in developing new therapeutic agents (Lai et al., 2009).
Future Directions
properties
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDGRBPZVQPESQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-L-phenylalanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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